1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride
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Overview
Description
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their versatility and significant roles in various sectors, including medicine, agriculture, and industrial chemistry . This compound, in particular, is notable for its sulfonyl chloride functional group, which imparts unique reactivity and applications.
Preparation Methods
The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using chlorosulfonic acid or similar reagents to introduce the sulfonyl chloride group. This step is crucial for imparting the desired reactivity to the compound.
Industrial production methods often employ eco-friendly catalysts and solvents to enhance yield and reduce environmental impact. For instance, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer a simple reaction workup and valuable eco-friendly attributes .
Chemical Reactions Analysis
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, often mediated by metal catalysts.
Cyclization Reactions: The compound can also undergo cyclization reactions to form more complex heterocyclic structures, which are valuable in medicinal chemistry.
Common reagents used in these reactions include chlorosulfonic acid, hydrazines, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is primarily attributed to its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, thereby affecting various biochemical pathways . The pyrazole ring also contributes to the compound’s biological activity by interacting with specific molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride can be compared with other pyrazole derivatives, such as:
1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with different functional groups, used in different chemical and biological contexts.
Sulfur-Containing Pyrazoles: These compounds have sulfur atoms bonded directly to the pyrazole ring, offering unique reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl chloride group, which imparts distinct reactivity and a wide range of applications.
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)4-6(8-9)12(7,10)11/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORVUACCUBOMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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